molecular formula C15H16N2O3S B5840185 N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Cat. No.: B5840185
M. Wt: 304.4 g/mol
InChI Key: MNYZRJJWSGGEJM-UHFFFAOYSA-N
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Description

N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is an organic compound with the molecular formula C15H16N2O3S. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a methyl(methylsulfonyl)amino group. It is a member of the sulfonamide class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide typically involves the reaction of 3-nitrobenzoic acid with methylamine and methanesulfonyl chloride. The reaction proceeds through a series of steps including nitration, reduction, and sulfonation. The key steps are as follows:

    Nitration: 3-nitrobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Sulfonation: The resulting amine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methyl(methylsulfonyl)amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide can be compared with other sulfonamide-based compounds, such as:

    N-methyl-N-{3-[(methylsulfonyl)amino]phenyl}methanesulfonamide: Similar structure but with an additional methanesulfonyl group.

    N-phenylsulfonamide: Lacks the benzamide group, leading to different biological activities.

    Sulfanilamide: A simpler sulfonamide with a primary amine group, widely used as an antimicrobial agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-17(21(2,19)20)14-10-6-9-13(11-14)16-15(18)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYZRJJWSGGEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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